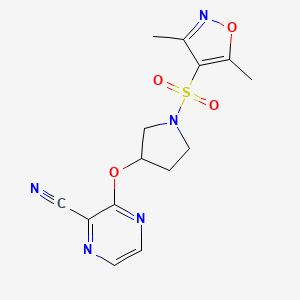

3-((1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

This compound features a pyrazine-2-carbonitrile core substituted with a pyrrolidin-3-yloxy group, which is further modified by a (3,5-dimethylisoxazol-4-yl)sulfonyl moiety. The pyrrolidine ring introduces conformational flexibility, while the isoxazole moiety may contribute to hydrophobic interactions.

Properties

IUPAC Name |

3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O4S/c1-9-13(10(2)23-18-9)24(20,21)19-6-3-11(8-19)22-14-12(7-15)16-4-5-17-14/h4-5,11H,3,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRZXKXOXRFZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is hypothesized that the compound might interact with targets other than brd4, potentially interfering with cellular dna damage repair mechanisms.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its target. Without specific information on the compound’s target and mode of action, it’s difficult to discuss how environmental factors might influence its activity.

Biological Activity

3-((1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrazine ring, a pyrrolidine moiety, and a sulfonyl group attached to a dimethylisoxazole. The presence of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N4O3S |

| Molecular Weight | 304.36 g/mol |

| CAS Number | Not available |

Research indicates that this compound may interact with various biological targets, including:

- Calcium Channels : It has been noted for its potential in modulating N-type calcium channels, which are crucial in neurotransmitter release and pain signaling .

- Kinase Inhibition : Similar pyrazole derivatives have shown inhibitory effects on kinases such as BRAF(V600E) and EGFR, suggesting a potential role in cancer therapy .

Antitumor Activity

Studies have demonstrated that compounds with similar structures exhibit significant antitumor effects. For instance, pyrazole derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Anti-inflammatory Properties

The compound's anti-inflammatory potential is supported by its ability to inhibit pro-inflammatory cytokines. This property could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.

Antimicrobial Effects

Research on related compounds suggests that they possess antimicrobial properties. For example, the sulfonamide group is known for its antibacterial activity, which may extend to this compound .

Case Studies and Research Findings

- In Vitro Studies : A study investigating the cytotoxic effects of pyrazole derivatives found that certain modifications led to enhanced activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these derivatives with standard chemotherapy agents like doxorubicin showed a synergistic effect .

- Mechanistic Insights : Another study highlighted the compound's interaction with BRD4, a protein involved in gene transcription regulation. This interaction suggests that the compound may influence cellular processes related to growth and survival in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations in Pyrrolidine-Based Carbonitriles

A close analog, 3-((1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (), replaces the sulfonyl group with an acetyl moiety. This substitution reduces electron-withdrawing effects, likely altering solubility and metabolic stability. Acetyl groups are more prone to hydrolysis compared to sulfonyl groups, suggesting the target compound may exhibit enhanced stability in biological systems .

Heterocyclic Core Modifications

Thiazolo-Pyrimidine Carbonitriles ()

Compounds 11a and 11b feature a thiazolo[3,2-a]pyrimidine core with a cyano group. Key differences include:

- 11a : Contains a 2,4,6-trimethylbenzylidene group (m.p. 243–246°C, IR CN stretch at 2,219 cm⁻¹).

- 11b: Substituted with a 4-cyanobenzylidene group (m.p. 213–215°C, IR CN stretch at 2,209 cm⁻¹).

The CN stretches (~2,220 cm⁻¹) align with typical nitrile absorptions, suggesting similar electronic environments .

Pyrimidoquinazoline Carbonitriles ()

Compound 12 (6,11-dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile) incorporates a fused quinazoline system. Its higher melting point (268–269°C) and additional carbonyl groups suggest greater rigidity and hydrogen-bonding capacity compared to the target compound’s pyrazine-pyrrolidine framework .

Functional Group Comparisons in Agrochemicals ()

Pesticides like fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) and ethiprole (4-(ethylsulfinyl) analog) highlight the role of sulfonyl/sulfinyl groups in bioactivity.

One-Pot Reactions ()

The synthesis of pyrano[2,3-c]pyrazole derivatives via one-pot multicomponent reactions (e.g., compound [1]) mirrors scalable approaches applicable to the target compound. However, the sulfonylation step in the target compound likely requires specialized reagents (e.g., sulfonyl chlorides) .

Acylation and Sulfonylation ()

The acetylation of 3-amino-5,6-diphenyl-1,5-pyrrolo[3,4-c]pyridazine (compound 1) to form derivatives (2) and (3) demonstrates the reactivity of pyrrolidine-like systems. Similarly, the target compound’s sulfonylated pyrrolidine could undergo further functionalization (e.g., nucleophilic substitutions) .

Data Tables: Key Properties of Analogs

Q & A

Q. What are the key synthetic routes for synthesizing 3-((1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile?

The compound is synthesized via multi-step reactions, typically involving:

- Sulfonylation of pyrrolidine derivatives with 3,5-dimethylisoxazole-4-sulfonyl chloride under controlled conditions (e.g., anhydrous solvents, 0–50°C).

- Nucleophilic substitution to introduce the pyrazine-carbonitrile moiety, often using coupling agents like DCC or EDC in polar aprotic solvents (e.g., DMF, THF).

- Intermediate purification via flash chromatography (cyclohexane/ethyl acetate gradients) and crystallization (e.g., DMF/water mixtures) .

Q. How is the compound structurally characterized to confirm its identity?

Key analytical methods include:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve pyrrolidine, pyrazine, and isoxazole protons/carbons (e.g., δ ~7.5 ppm for pyrazine protons).

- High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., m/z 386 [M⁺] for related analogs).

- IR spectroscopy to detect functional groups (e.g., ν ~2230 cm⁻¹ for nitrile, ~1350 cm⁻¹ for sulfonyl) .

Q. What functional groups influence the compound’s reactivity?

The sulfonamide group (electron-withdrawing) enhances electrophilicity at the pyrrolidine oxygen, facilitating nucleophilic substitutions. The pyrazine-carbonitrile moiety participates in cycloaddition or hydrolysis reactions, while the isoxazole ring offers steric hindrance, affecting regioselectivity in derivatization .

Q. What impurities are commonly encountered during synthesis?

Impurities arise from:

- Incomplete sulfonylation , yielding des-sulfonyl intermediates (detected via TLC or HPLC).

- Oxidative byproducts from pyrazine ring degradation under acidic conditions.

- Residual solvents (e.g., DMF, THF) identified via GC-MS .

Q. Which analytical techniques assess purity and stability?

- HPLC (C18 columns, acetonitrile/water mobile phase) quantifies purity (>95% typical).

- Thermogravimetric analysis (TGA) evaluates thermal stability (decomposition >200°C).

- Accelerated stability studies (40°C/75% RH for 4 weeks) monitor hydrolytic degradation of the nitrile group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Solvent optimization : Replace THF with DMF to enhance solubility of intermediates.

- Temperature control : Lower sulfonylation step to 0°C to minimize side reactions.

- Catalyst screening : Use DMAP to accelerate coupling reactions (yield increase from 68% to 82% observed in analogs) .

Q. How to resolve discrepancies in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

- X-ray crystallography provides definitive structural confirmation (e.g., dihedral angles between pyrrolidine and pyrazine rings).

- DFT calculations (B3LYP/6-31G* basis set) predict NMR shifts, identifying conformational isomers or tautomers.

- Variable-temperature NMR resolves dynamic effects (e.g., rotational barriers in sulfonamide groups) .

Q. What strategies assess the compound’s biological activity in vitro?

- Enzyme inhibition assays : Screen against kinases (e.g., JAK2, EGFR) using fluorescence polarization.

- Cellular uptake studies : Radiolabel the nitrile group (¹⁴C) to quantify permeability in Caco-2 monolayers.

- Nootropic/anxiolytic models : Use Morris water maze (rodents) or elevated plus maze for neuroactivity profiling .

Q. How to evaluate structure-activity relationships (SAR) for therapeutic potential?

- Derivatization : Modify the pyrrolidine oxygen with alkyl/aryl groups to study steric effects.

- Molecular docking (AutoDock Vina) predicts binding to targets like GABA receptors.

- Pharmacophore mapping identifies critical interactions (e.g., sulfonyl group H-bonding with catalytic lysine) .

Q. How to design stability studies under physiological conditions?

- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 24h) to assess acid resistance.

- Plasma stability assays : Monitor degradation in human plasma via LC-MS/MS.

- Photostability : Expose to UV light (ICH Q1B guidelines) to detect nitroso impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.